(Des-Asp1)-Angiotensin I

Overview

Description

“(Des-Asp1)-Angiotensin I” is a nonapeptide that has been tested for its pressor and steroidogenic activities . It is available for purchase as a research chemical .

Synthesis Analysis

The synthesis of “(Des-Asp1)-Angiotensin I” has been evaluated as a precursor for “(Des-Asp1)-Angiotensin II” (also known as “Angiotensin III”) . The renin-angiotensin system, which plays a crucial role in regulating blood volume, arterial pressure, cardiac and vascular function, is involved in its synthesis .Molecular Structure Analysis

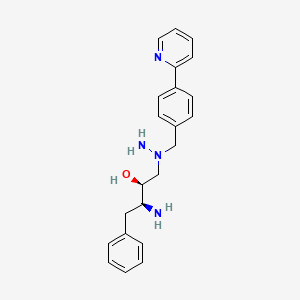

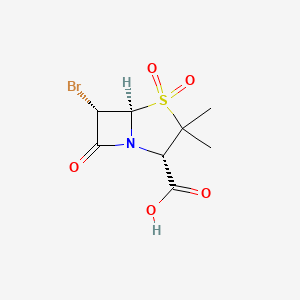

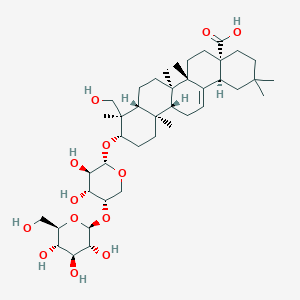

“(Des-Asp1)-Angiotensin I” has a molecular weight of 1181.42 . It contains a total of 173 bonds, including 89 non-H bonds, 32 multiple bonds, 33 rotatable bonds, 10 double bonds, and 22 aromatic bonds . It also includes 3 five-membered rings, 2 six-membered rings, 1 aliphatic carboxylic acid, 7 aliphatic secondary amides, 1 aliphatic tertiary amide, 1 guanidine derivative, and 3 primary amines .Chemical Reactions Analysis

Mass spectrometry has been used to monitor protease reactions, which is beneficial for exploring the complex systems associated with protease functions . The decrease in renal blood flow produced by “(Des-Asp1)-Angiotensin I” is due to its local enzymatic conversion to angiotensin III .Physical And Chemical Properties Analysis

“(Des-Asp1)-Angiotensin I” contains a total of 169 atoms, including 84 Hydrogen atoms, 58 Carbon atoms, 16 Nitrogen atoms, and 11 Oxygen atoms .Scientific Research Applications

1. Pressor and Steroidogenic Activities in Rats

- Summary of Application: The nonapeptide (Des-Asp1)-Angiotensin I was tested for its pressor and steroidogenic activities in conscious rats .

- Methods of Application: The peptide was administered in doses between 3 and 3,000 ng/kg/min. The effects on mean arterial pressure (MAP), serum aldosterone, and serum corticosterone were observed .

- Results: (Des-Asp1)-Angiotensin I caused dose-related increases in MAP, serum aldosterone, and serum corticosterone. It was found to be 14% as potent as angiotensin I and angiotensin II in raising MAP, and less active in causing increased release of aldosterone .

2. Biological Activity in Humans

- Summary of Application: The biological activity of (Des-Asp1)-Angiotensin I was studied in five normal men .

- Methods of Application: An intravenous infusion of 300 ng (258 pmol)/kg·min (Des-Asp1)-Angiotensin I was administered, and the effects on blood pressure, plasma renin activity (PRA), and plasma aldosterone concentration were observed .

- Results: The infusion caused a remarkable rise in blood pressure, a decrease in PRA, and an increase in plasma aldosterone concentration. The pressor and steroidogenic actions were slightly less than those of (Des-Asp1)-Angiotensin II .

3. Vasoconstrictor and Pressor Effects in Rats

- Summary of Application: The vasoconstrictor and pressor effects of (Des-Asp1)-Angiotensin I were studied in rats .

4. Vasoactive Effects in Rats

Future Directions

The bioavailability of orally administered “(Des-Asp1)-Angiotensin I” has been investigated in human subjects . The results suggest that the conversion rate of “(Des-Asp1)-Angiotensin I” to angiotensin III in normal men is less than 43%, which is much less than the conversion rate of angiotensin I to angiotensin II . This indicates that “(Des-Asp1)-Angiotensin I” may not have physiological significance in the human renin-angiotensin-aldosterone system .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H84N16O11/c1-7-34(6)48(73-52(79)42(25-36-17-19-39(75)20-18-36)69-54(81)47(33(4)5)72-49(76)40(59)15-11-21-64-58(60)61)55(82)70-44(27-38-29-63-31-66-38)56(83)74-22-12-16-46(74)53(80)68-41(24-35-13-9-8-10-14-35)50(77)67-43(26-37-28-62-30-65-37)51(78)71-45(57(84)85)23-32(2)3/h8-10,13-14,17-20,28-34,40-48,75H,7,11-12,15-16,21-27,59H2,1-6H3,(H,62,65)(H,63,66)(H,67,77)(H,68,80)(H,69,81)(H,70,82)(H,71,78)(H,72,76)(H,73,79)(H,84,85)(H4,60,61,64)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWIUWNFCDCCDM-XZJAPRPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H84N16O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1181.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Des-Asp1)-Angiotensin I | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.